N-(4-{[(5-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide
Overview
Description
N-(4-{[(5-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide is a useful research compound. Its molecular formula is C19H16ClN3O6S2 and its molecular weight is 481.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 481.0169053 g/mol and the complexity rating of the compound is 828. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
Research on sulfonamide derivatives has led to the development of new compounds with unique structural characteristics. For instance, studies have involved the synthesis and comprehensive characterization, including computational analysis, of newly synthesized sulfonamide molecules. These investigations provide insights into the compound's crystal structure, electronic properties, and molecular interactions, contributing to a deeper understanding of its chemical behavior and potential applications in various fields (Murthy et al., 2018).
Biological Activities
Sulfonamide derivatives have been evaluated for their biological activities, particularly in the context of cancer research. For example, new sulfonamide compounds have shown pro-apoptotic effects in cancer cells by activating specific cellular pathways, suggesting their potential as therapeutic agents against various types of cancer (Cumaoğlu et al., 2015). Additionally, sulfonamide-focused libraries have been screened for antitumor activities, with some compounds advancing to clinical trials due to their ability to inhibit cell cycle progression in cancer cell lines, highlighting the versatility and potential clinical relevance of sulfonamide derivatives in oncology (Owa et al., 2002).
Chemical Reactivity and Applications
Sulfonamides exhibit a wide range of chemical reactivities, making them suitable for various synthetic applications. Studies have demonstrated the utility of nitrobenzenesulfonamides as intermediates for preparing secondary amines, showcasing their importance in synthetic organic chemistry (Fukuyama et al., 1995). Moreover, electrochemical methods have been developed for the synthesis of sulfonamides, diarylsulfones, and other related compounds, emphasizing the role of sulfonamide derivatives in facilitating environmentally friendly synthetic pathways (Mokhtari et al., 2018).
Properties
IUPAC Name |
N-[4-[(5-chloro-2-methylphenyl)sulfamoyl]phenyl]-2-nitrobenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O6S2/c1-13-6-7-14(20)12-17(13)22-30(26,27)16-10-8-15(9-11-16)21-31(28,29)19-5-3-2-4-18(19)23(24)25/h2-12,21-22H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDWEGNLGIGGDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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